Cas no 2411279-41-7 (Cyclopropanemethanol, α-(aminomethyl)-1-chloro-, hydrochloride (1:1))

Cyclopropanemethanol, α-(aminomethyl)-1-chloro-, hydrochloride (1:1) 化学的及び物理的性質
名前と識別子
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- 2411279-41-7
- 2-amino-1-(1-chlorocyclopropyl)ethan-1-ol hydrochloride
- 2-Amino-1-(1-chlorocyclopropyl)ethanol;hydrochloride
- Z4312159091
- EN300-7549643
- Cyclopropanemethanol, α-(aminomethyl)-1-chloro-, hydrochloride (1:1)
-
- インチ: 1S/C5H10ClNO.ClH/c6-5(1-2-5)4(8)3-7;/h4,8H,1-3,7H2;1H
- InChIKey: JSYRKZWNKLQEFV-UHFFFAOYSA-N
- ほほえんだ: C1(Cl)(C(CN)O)CC1.[H]Cl
計算された属性
- せいみつぶんしりょう: 171.0217694g/mol
- どういたいしつりょう: 171.0217694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 92.4
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2Ų
Cyclopropanemethanol, α-(aminomethyl)-1-chloro-, hydrochloride (1:1) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P028F1T-1g |
2-amino-1-(1-chlorocyclopropyl)ethan-1-olhydrochloride |
2411279-41-7 | 95% | 1g |
$1492.00 | 2024-05-22 | |
1PlusChem | 1P028F1T-10g |
2-amino-1-(1-chlorocyclopropyl)ethan-1-olhydrochloride |
2411279-41-7 | 95% | 10g |
$6210.00 | 2024-05-22 | |
1PlusChem | 1P028F1T-50mg |
2-amino-1-(1-chlorocyclopropyl)ethan-1-olhydrochloride |
2411279-41-7 | 95% | 50mg |
$382.00 | 2024-05-22 | |
Enamine | EN300-7549643-0.1g |
2-amino-1-(1-chlorocyclopropyl)ethan-1-ol hydrochloride |
2411279-41-7 | 95.0% | 0.1g |
$400.0 | 2025-02-24 | |
Enamine | EN300-7549643-0.5g |
2-amino-1-(1-chlorocyclopropyl)ethan-1-ol hydrochloride |
2411279-41-7 | 95.0% | 0.5g |
$902.0 | 2025-02-24 | |
Enamine | EN300-7549643-0.25g |
2-amino-1-(1-chlorocyclopropyl)ethan-1-ol hydrochloride |
2411279-41-7 | 95.0% | 0.25g |
$572.0 | 2025-02-24 | |
Enamine | EN300-7549643-10.0g |
2-amino-1-(1-chlorocyclopropyl)ethan-1-ol hydrochloride |
2411279-41-7 | 95.0% | 10.0g |
$4974.0 | 2025-02-24 | |
Enamine | EN300-7549643-5.0g |
2-amino-1-(1-chlorocyclopropyl)ethan-1-ol hydrochloride |
2411279-41-7 | 95.0% | 5.0g |
$3355.0 | 2025-02-24 | |
1PlusChem | 1P028F1T-500mg |
2-amino-1-(1-chlorocyclopropyl)ethan-1-olhydrochloride |
2411279-41-7 | 95% | 500mg |
$1177.00 | 2024-05-22 | |
Aaron | AR028FA5-5g |
2-amino-1-(1-chlorocyclopropyl)ethan-1-olhydrochloride |
2411279-41-7 | 95% | 5g |
$4639.00 | 2023-12-15 |
Cyclopropanemethanol, α-(aminomethyl)-1-chloro-, hydrochloride (1:1) 関連文献
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
Cyclopropanemethanol, α-(aminomethyl)-1-chloro-, hydrochloride (1:1)に関する追加情報
Cyclopropanemethanol, α-(aminomethyl)-1-chloro-, hydrochloride (1:1) and its Applications in Modern Chemical Biology
Cyclopropanemethanol, α-(aminomethyl)-1-chloro-, hydrochloride (1:1) (CAS no. 2411279-41-7), is a highly specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, characterized by its cyclopropane ring and the presence of both amino and chloro substituents, offers a versatile platform for the development of novel pharmaceuticals and agrochemicals. The hydrochloride salt form enhances its solubility and stability, making it particularly useful in various biochemical applications.
The significance of this compound lies in its ability to serve as a precursor for the synthesis of more complex molecules. The α-(aminomethyl) group provides a reactive site for further functionalization, enabling the creation of peptidomimetics, inhibitors, and other bioactive molecules. In recent years, there has been a growing interest in utilizing such compounds for their potential in drug discovery, particularly in targeting enzymes and receptors involved in critical biological pathways.
One of the most compelling aspects of Cyclopropanemethanol, α-(aminomethyl)-1-chloro-, hydrochloride (1:1) is its role in the development of novel therapeutic agents. Researchers have leveraged its structural features to design molecules that exhibit inhibitory activity against various therapeutic targets. For instance, studies have shown that derivatives of this compound can interact with enzymes such as kinases and proteases, which are often implicated in diseases like cancer and inflammation. The cyclopropane ring itself is known to enhance binding affinity due to its rigid structure, making it an ideal scaffold for drug design.
Recent advancements in synthetic chemistry have enabled the efficient preparation of this compound, making it more accessible for research purposes. Techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have been employed to optimize yields and purity. These advancements have not only facilitated laboratory-scale investigations but also paved the way for large-scale production, which is crucial for industrial applications.
The hydrochloride salt form of this compound (hydrochloride (1:1)) further enhances its utility by improving its pharmacokinetic properties. Solubility is a critical factor in drug formulation, and the hydrochloride salt form ensures better dissolution rates in aqueous solutions, which is essential for oral and parenteral administration. This feature has made it a preferred choice for researchers looking to develop drugs with improved bioavailability.
In the realm of agrochemicals, Cyclopropanemethanol, α-(aminomethyl)-1-chloro-, hydrochloride (1:1) has shown promise as a precursor for developing novel pesticides and herbicides. Its structural motifs can be modified to create compounds that exhibit potent activity against pests while maintaining environmental safety. The ability to fine-tune its properties through chemical modifications allows researchers to develop tailored solutions for specific agricultural challenges.
The compound's versatility also extends to material science applications. Researchers have explored its use in the development of polymers and coatings that exhibit enhanced mechanical strength and chemical resistance. The cyclopropane ring's stability under various conditions makes it an attractive component in high-performance materials.
From a mechanistic standpoint, the reactivity of Cyclopropanemethanol, α-(aminomethyl)-1-chloro-, hydrochloride (1:1) stems from the interplay between its functional groups. The amino group can participate in nucleophilic substitution reactions, while the chloro group can undergo elimination or addition reactions depending on the reaction conditions. This dual reactivity allows for diverse synthetic pathways, enabling the construction of complex molecular architectures.
One notable application of this compound is in the synthesis of peptidomimetics—molecules that mimic the biological activity of peptides but with improved stability and pharmacokinetic properties. Peptidomimetics have gained significant traction in drug development due to their ability to target specific biological processes without triggering off-target effects associated with traditional peptides. The α-(aminomethyl) group in this compound serves as a key moiety for constructing such peptidomimetics.
The growing body of research on this compound underscores its potential across multiple disciplines. From medicinal chemistry to materials science, its applications are vast and varied. As synthetic methodologies continue to evolve, we can expect even more innovative uses to emerge, further solidifying its importance in modern chemical biology.
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